Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate
CAS No.: 2070857-40-6
Cat. No.: VC3423035
Molecular Formula: C10H13BrN2O3S
Molecular Weight: 321.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2070857-40-6 |
|---|---|
| Molecular Formula | C10H13BrN2O3S |
| Molecular Weight | 321.19 g/mol |
| IUPAC Name | ethyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H13BrN2O3S/c1-2-16-9(14)7-8(17-10(11)12-7)13-3-5-15-6-4-13/h2-6H2,1H3 |
| Standard InChI Key | OPIKHUJXXNZTMA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=N1)Br)N2CCOCC2 |
| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)Br)N2CCOCC2 |
Introduction
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a heterocyclic organic compound belonging to the thiazole family. It features a five-membered ring containing sulfur and nitrogen, a bromine atom at the second position, and an ethyl ester functional group at the fourth position. This compound is of interest in medicinal chemistry and material science due to its unique structural features and potential biological activities.
Synthesis and Characterization
The synthesis of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate typically involves bromination reactions of thiazole derivatives. The process requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Safety Considerations
Handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate requires caution due to potential hazards such as skin irritation and respiratory sensitivity.
Data Table: Comparison of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate | Not specified | Approximately 293.15 | Potential antimicrobial, anti-inflammatory |
| Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | C6H5BrClNO2S | 270.53 | Not specified |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Varies | Varies | Antimicrobial, anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume